4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone
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Overview
Description
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone, also known as BIPM, is a synthetic compound that has shown promising results in scientific research. BIPM belongs to the class of drugs known as benzodiazepines and acts as a positive allosteric modulator of the GABAA receptor.
Mechanism of Action
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to specific sites on the receptor, 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone enhances the receptor's response to GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone has been shown to produce a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are mediated by the drug's interaction with the GABAA receptor.
Advantages and Limitations for Lab Experiments
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone has several advantages for use in lab experiments, including its high potency and selectivity for the GABAA receptor. However, its short half-life and limited solubility can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone, including further investigation of its pharmacological properties and potential therapeutic applications. Additionally, the development of new synthetic methods for 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone could lead to improved yields and greater accessibility for researchers. Finally, the exploration of 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone's effects on other neurotransmitter systems could provide new insights into the mechanisms underlying neurological disorders.
Synthesis Methods
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone can be synthesized through a multi-step process involving the reaction of 2-bromo-1,1'-biphenyl with piperidine and 2-methylimidazole. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone.
Scientific Research Applications
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone has been studied for its potential use in the treatment of anxiety and other neurological disorders. It has also been investigated for its potential use as a sedative and hypnotic agent.
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-[3-(4-phenylbenzoyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-19-26-14-17-27(19)16-13-24(29)28-15-5-8-23(18-28)25(30)22-11-9-21(10-12-22)20-6-3-2-4-7-20/h2-4,6-7,9-12,14,17,23H,5,8,13,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGTZBABHOAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone |
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